
Application Note: Intracellular Cytokine Staining
for Profiling HBV-Specific T Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hepatitis B Virus Core (128-140)

Cat. No.: B15563621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic

infection predisposing individuals to cirrhosis and hepatocellular carcinoma. The T cell-

mediated immune response, particularly the production of cytokines, is crucial for the control

and clearance of HBV. The HBV core protein is a major target for the host immune response,

and the peptide spanning amino acids 128-140 (TPPAYRPPNAPIL) is a well-characterized,

immunodominant MHC class II-restricted epitope that elicits robust CD4+ T helper (Th) cell

responses.[1]

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the

single-cell analysis of antigen-specific T cell responses.[2] This method allows for the

simultaneous quantification of the frequency of cytokine-producing cells and the

characterization of their phenotype. This application note provides a detailed protocol for the

stimulation of peripheral blood mononuclear cells (PBMCs) with the HBV core 128-140 peptide

and subsequent intracellular staining for key Th1 cytokines: interferon-gamma (IFN-γ), tumor

necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).

Principle of the Method
The protocol involves the in vitro stimulation of PBMCs with the HBV core 128-140 peptide.

During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to
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block the secretion of newly synthesized cytokines, causing them to accumulate within the

cytoplasm. Following stimulation, cells are stained for cell surface markers to identify T cell

subsets (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for

the intracellular staining of cytokines with fluorochrome-conjugated antibodies. The stained

cells are then analyzed by flow cytometry to determine the percentage of CD4+ T cells

producing specific cytokines in response to the HBV peptide.

Data Presentation
The following tables summarize representative quantitative data for cytokine production by

CD4+ T cells following HBV core 128-140 stimulation in different patient cohorts. Frequencies

of cytokine-producing cells are typically lower in patients with chronic HBV (cHBV) compared to

individuals with resolved infection.[3]

Table 1: Representative Frequency of Cytokine-Producing CD4+ T Cells after HBV Core 128-

140 Stimulation

Cohort
% IFN-γ+ of CD4+ T
cells (Mean ± SD)

% TNF-α+ of CD4+
T cells (Mean ± SD)

% IL-2+ of CD4+ T
cells (Mean ± SD)

Chronic HBV Patients 0.05 ± 0.03 0.04 ± 0.02 0.02 ± 0.01

Resolved HBV

Infection
0.50 ± 0.25 0.45 ± 0.20 0.30 ± 0.15

Healthy Controls

(Unexposed)
< 0.01 < 0.01 < 0.01

Note: Data are illustrative and may vary based on the specific patient population and

experimental conditions.

Experimental Protocols
Materials and Reagents

Cells: Cryopreserved or freshly isolated human PBMCs

Peptide: HBV core 128-140 peptide (TPPAYRPPNAPIL), lyophilized[4][5][6]
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Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-

glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

Stimulation Controls:

Unstimulated Control: DMSO (vehicle for peptide)

Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool

Protein Transport Inhibitor: Brefeldin A (5 µg/mL final concentration) or Monensin (2 µM final

concentration)

Antibodies for Flow Cytometry (titrated for optimal concentration):

Anti-CD3 (e.g., PE-Cy7)

Anti-CD4 (e.g., APC-H7)

Anti-CD8 (e.g., PerCP-Cy5.5)

Anti-IFN-γ (e.g., FITC)

Anti-TNF-α (e.g., PE)

Anti-IL-2 (e.g., APC)

Viability Dye (e.g., Fixable Viability Stain 780)

Buffers:

FACS Buffer: PBS with 2% FBS and 0.05% sodium azide

Fixation/Permeabilization Buffer (commercially available kits are recommended)

Equipment:

37°C, 5% CO2 incubator

Flow cytometer
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96-well U-bottom plates

Centrifuge

Detailed Methodology
1. Preparation of Reagents

HBV core 128-140 Peptide: Reconstitute the lyophilized peptide in sterile DMSO to a stock

concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Further dilute in culture

medium to the final working concentration (typically 1-10 µg/mL).

Brefeldin A/Monensin: Prepare a stock solution in DMSO. Dilute in culture medium to the

final working concentration just before use.

2. Cell Thawing and Resting

Thaw cryopreserved PBMCs quickly in a 37°C water bath.

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.

Centrifuge at 300 x g for 10 minutes at room temperature.

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

Count the cells and assess viability. Viability should be >90%.

Adjust the cell concentration to 1-2 x 10^6 cells/mL in culture medium.

Allow the cells to rest for at least 2 hours (or overnight) in a 37°C, 5% CO2 incubator.

3. Cell Stimulation

Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

Add the HBV core 128-140 peptide to the appropriate wells at the final desired

concentration.

Include an unstimulated control (DMSO) and a positive control (e.g., SEB).
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Incubate for 1-2 hours at 37°C, 5% CO2.

Add Brefeldin A (final concentration 5 µg/mL) or Monensin (final concentration 2 µM) to all

wells.

Incubate for an additional 4-6 hours at 37°C, 5% CO2.

4. Staining for Surface Markers and Viability

Centrifuge the plate at 500 x g for 5 minutes.

Discard the supernatant and resuspend the cells in 50 µL of FACS buffer containing the

viability dye and the titrated cell surface antibodies (anti-CD3, anti-CD4, anti-CD8).

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells with 200 µL of FACS buffer and centrifuge at 500 x g for 5 minutes.

5. Fixation and Permeabilization

Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization

solution.

Incubate for 20 minutes at 4°C in the dark.

Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5

minutes.

6. Intracellular Cytokine Staining

Discard the supernatant and resuspend the cells in 50 µL of 1X Permeabilization Buffer

containing the titrated intracellular cytokine antibodies (anti-IFN-γ, anti-TNF-α, anti-IL-2).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 200 µL of 1X Permeabilization Buffer.

Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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